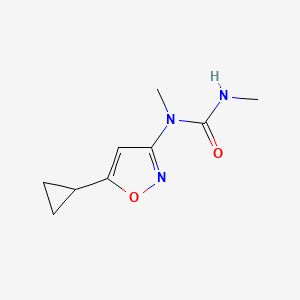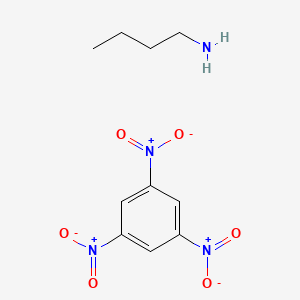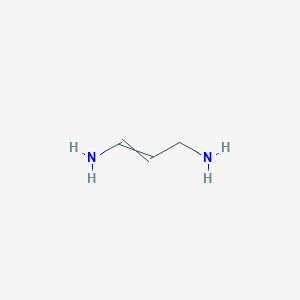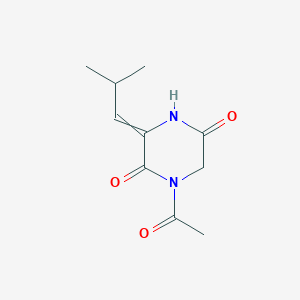![molecular formula C9H12O2S2 B14628790 ({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene CAS No. 56620-05-4](/img/structure/B14628790.png)
({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene: is an organic compound that features a benzene ring substituted with a methanesulfonyl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene can be achieved through various methods. One common approach involves the reaction of benzyl mercaptan with methanesulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Benzyl mercaptan and methanesulfonyl chloride.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The benzyl mercaptan is dissolved in an appropriate solvent, and methanesulfonyl chloride is added dropwise while maintaining the reaction mixture at a low temperature. The reaction is then allowed to proceed at room temperature for several hours.
Product Isolation: The product is isolated by extraction and purification techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: ({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of biological processes and the development of bioconjugates for therapeutic applications.
Medicine:
Drug Development: The unique chemical properties of this compound make it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include nucleophilic substitution, oxidation-reduction, and other organic reactions.
Comparison with Similar Compounds
Benzene, 1-methyl-4-(methylsulfonyl)-: This compound has a similar structure but lacks the sulfanyl group.
Methyl p-tolyl sulfone: Another related compound with a sulfone group instead of the sulfanyl group.
Uniqueness:
({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene:
Properties
CAS No. |
56620-05-4 |
|---|---|
Molecular Formula |
C9H12O2S2 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
methylsulfonylmethylsulfanylmethylbenzene |
InChI |
InChI=1S/C9H12O2S2/c1-13(10,11)8-12-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
LLGLQSNGWVIPKW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CSCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
![4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14628716.png)


![Ethyl [(but-2-en-1-yl)oxy]carbamate](/img/structure/B14628731.png)




![2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane](/img/structure/B14628762.png)



